rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate
Description
rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane scaffold with three key functional groups:
- tert-Butyl ester at position 2.
- Methyl ester at position 1.
- Formyl group at position 3.
This compound is a chiral molecule with a relative configuration of (1R,5S). Its bicyclic structure confers rigidity, making it valuable in medicinal chemistry as a constrained scaffold for drug design. The presence of both ester and aldehyde groups allows for diverse reactivity, enabling further derivatization or conjugation in synthetic workflows .
Properties
IUPAC Name |
3-O-tert-butyl 1-O-methyl (1R,5S)-5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-11(2,3)19-10(17)14-6-12(8-15)5-13(12,7-14)9(16)18-4/h8H,5-7H2,1-4H3/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSUYJFSBJXLIW-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2(C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@@]2(C1)C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simple organic molecules. Key steps might include:
Formation of the bicyclic framework: : Often achieved through intramolecular cyclization reactions.
Functional group modifications: : Involve adding tert-butyl, formyl, and carboxylate groups.
Specific reaction conditions would include precise temperature controls, catalysts, and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scalable methods such as:
Batch reactions: : Conducted in large reactors.
Flow chemistry: : Offers continuous production with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions including:
Oxidation: : Modifying the functional groups to alter chemical properties.
Reduction: : Reducing the compound to its simpler forms.
Substitution: : Replacing one group with another to create derivatives.
Common Reagents and Conditions
Common reagents might include strong acids, bases, and organic solvents. Typical conditions would involve:
Temperature: : Controlled to ensure reaction specificity.
Pressure: : Sometimes used to drive reactions to completion.
Major Products
The reactions typically yield products like oxidized or reduced derivatives, substituted analogs, and new bicyclic compounds with varied functionalities.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or precursor in various chemical reactions.
Synthesis: : Employed in the synthesis of more complex organic molecules.
Biology
Biochemical studies: : Used to probe biological pathways.
Drug development: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine
Diagnostics: : Used in diagnostic assays to detect biological markers.
Industry
Materials Science: : Utilized in creating specialized materials.
Agrochemicals: : Studied for potential use in agricultural chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. Pathways involved may include:
Inhibition or activation: of enzymatic activity.
Binding: to receptors to modulate biological responses.
Interference: with nucleic acid processes to impact gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate with structurally related azabicyclohexane derivatives, highlighting differences in substituents, functional groups, and applications:
Key Structural and Functional Differences:
Substituent Diversity :
- The target compound uniquely combines two ester groups (methyl and tert-butyl) with a formyl group , enabling dual reactivity (ester hydrolysis and aldehyde coupling) .
- 6,6-Dimethyl () and 6,6-dichloro () derivatives exhibit enhanced steric bulk or lipophilicity, respectively, impacting pharmacokinetic properties.
Reactivity :
Biological Activity
rel-(1R,5S)-3-tert-Butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate, with CAS number 2137765-34-3, is a compound of significant interest in organic and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19NO5
- Molecular Weight : 269.29 g/mol
- CAS Number : 2137765-34-3
- MDL Number : MFCD31542523
Biological Activity
The biological activity of this compound has been studied primarily in the context of its potential applications in medicinal chemistry and as a building block in the synthesis of bioactive compounds.
Research indicates that this compound may interact with various biological targets due to its structural features resembling tropane alkaloids, which are known for their diverse pharmacological properties. The azabicyclo structure allows for potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Study 1: Synthesis and Biological Evaluation
A study focused on the synthesis of rel-(1R,5S)-3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane derivatives demonstrated promising results in terms of their biological activity. The derivatives exhibited moderate inhibition against certain enzymes involved in metabolic processes, suggesting potential therapeutic applications in metabolic disorders.
Study 2: Enantioselective Synthesis
Research highlighted the compound's role in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure for several tropane alkaloids. This synthesis method not only emphasizes the compound's utility in drug development but also showcases its importance in stereochemistry within organic synthesis.
Study 3: Neuropharmacological Effects
Preliminary studies have suggested that rel-(1R,5S)-3-tert-butyl 1-methyl 5-formyl-3-azabicyclo[3.1.0]hexane may exhibit neuropharmacological effects, potentially modulating neurotransmitter systems similar to known tropane derivatives. Further investigation into its effects on dopamine and serotonin receptors is warranted to elucidate its pharmacodynamic profile.
Data Table: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of metabolic enzymes | Study 1 |
| Synthesis Utility | Key intermediate for tropane alkaloid synthesis | Study 2 |
| Neuropharmacological Effects | Potential modulation of neurotransmitter systems | Study 3 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for this bicyclic compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection. For example, tert-butyl and methyl ester groups are introduced via nucleophilic substitution or esterification. Purification often employs column chromatography (silica gel) or preparative HPLC, with solvent systems like hexane/ethyl acetate gradients. Derivatives with similar bicyclo[3.1.0]hexane scaffolds (e.g., tert-butyl 6-formyl analogs) have been purified to >95% using these methods .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over- or under-functionalization. Impurities from incomplete cyclization or ester hydrolysis are common and require careful isolation.
Q. How can spectroscopic techniques (NMR, IR, GC-MS) be optimized for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm stereochemistry and substituent positions. The bicyclo[3.1.0] core produces distinct splitting patterns for bridgehead protons (δ ~2.5–4.0 ppm).
- GC-MS : Non-polar columns (e.g., HP-5MS) are effective for analyzing volatility, with retention indices (RI) cross-referenced against databases .
- IR : Confirm carbonyl stretches (ester C=O: ~1720–1740 cm; formyl C=O: ~1680–1700 cm).
- Example Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| -NMR | δ 1.43 (s, 9H, tert-butyl), δ 3.72 (s, 3H, methyl ester) | |
| GC-MS | RI: 1282 (HP-5MS) |
Q. What is the compound’s utility as a building block in complex molecule synthesis?
- Methodological Answer : The bicyclo[3.1.0] scaffold serves as a rigid framework for constructing bioactive molecules. The formyl group at C5 enables further functionalization (e.g., reductive amination, Wittig reactions). For instance, similar azabicyclohexane esters are used in peptide mimetics and enzyme inhibitors .
- Synthetic Applications :
- Step 1 : Deprotect tert-butyl group (TFA/CHCl) to expose the amine.
- Step 2 : React the formyl group with hydrazines to generate hydrazones for cyclization.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to identify optimal catalysts and solvents. This reduces trial-and-error experimentation by 30–50% .
- Case Study :
| Parameter | Computational Prediction | Experimental Validation |
|---|---|---|
| Solvent | THF (ΔG‡ = 25 kcal/mol) | 85% yield in THF vs. 60% in DCM |
| Catalyst | Pd(OAc) | 90% conversion vs. <50% without |
Q. How should researchers address contradictory data in regioselectivity or byproduct formation during synthesis?
- Methodological Answer : Use kinetic vs. thermodynamic control analysis. For example, competing pathways in cyclization may produce regioisomers. Techniques:
- Variable-Temperature NMR : Identify intermediates at low temperatures.
- Isotopic Labeling : Trace carbon flow in competing pathways.
Q. What are the challenges in scaling up synthesis, and how can reactor design mitigate them?
- Methodological Answer : Scale-up issues include heat transfer in exothermic cyclization steps and mixing efficiency. Solutions:
- Microreactors : Improve heat dissipation for high-throughput synthesis.
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using factorial designs to minimize batch variability .
- Scale-Up Protocol :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Reaction Time | 24 hrs | 18 hrs (optimized) |
| Yield | 70% | 65% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
